CP21R7

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Application in Virology

Specific Scientific Field: Virology and Molecular Biology

Summary of the Application: CP21R7 has been identified as a potential therapeutic agent against coronaviruses . It has been found to modulate the assembly dynamics of nucleocapsid protein condensates, which are crucial for the life cycle of viruses .

Methods of Application or Experimental Procedures: Researchers developed a cell-based screening platform to explore small molecules modulating nucleocapsid condensation . They expressed seven human CoV (HCoV) nucleocapsid proteins in A549 cells and observed their behavior . They also used polyinosinic-polycytidylic acid (polyIC) to mimic viral replication intermediates and elicit innate immune responses .

Results or Outcomes: The study found that CP21R7 could regulate the assembly dynamics of nucleocapsid protein condensates . This suggests that it could potentially be used as a therapeutic agent against coronaviruses .

Application in Stem Cell Research

Specific Scientific Field: Stem Cell Research and Cell Biology

Summary of the Application: CP21R7 is used as an activator of stem cells prior to the induction of differentiation of stem cells to endothelial and smooth muscle cells .

Methods of Application or Experimental Procedures: CP21R7, a potent and selective inhibitor of GSK3β, is used with BMP4 to commit human pluripotent stem cells to a mesodermal fate .

Results or Outcomes: The use of CP21R7 has been shown to effectively differentiate stem cells into endothelial and smooth muscle cells .

Application in Cell Signaling

Specific Scientific Field: Cell Biology and Biochemistry

Summary of the Application: CP21R7 is a potent and selective inhibitor of GSK3β . GSK3β is a serine/threonine kinase that participates in a multitude of cellular processes, such as cell membrane-to-nucleus signaling, gene transcription, translation, cytoskeletal structuring, and cell cycle progression and survival .

Methods of Application or Experimental Procedures: CP21R7 is used in cell biology research to inhibit GSK3β, thereby modulating these cellular processes . The IC50 of CP21R7 against GSK3β is 1.8 nM .

Results or Outcomes: The use of CP21R7 has been shown to effectively inhibit GSK3β, thereby affecting various cellular processes .

Application in Wnt Signaling

Specific Scientific Field: Cell Biology and Developmental Biology

Summary of the Application: CP21R7 potently activates canonical Wnt signaling . Wnt signaling is a group of signal transduction pathways made of proteins that pass signals into a cell through cell surface receptors.

Methods of Application or Experimental Procedures: CP21R7 is used in cell biology research to activate Wnt signaling . It significantly increases total levels of intracellular β-catenin .

Results or Outcomes: The use of CP21R7 has been shown to effectively activate Wnt signaling, thereby affecting cell development and differentiation .

Application in Protein Kinase C (PKC) Inhibition

Specific Scientific Field: Biochemistry and Cell Biology

Summary of the Application: CP21R7 also shows inhibitory activity against PKCα, with an IC50 of 1900 nM . PKCα is a protein kinase involved in various cellular processes, including cell proliferation and differentiation .

Methods of Application or Experimental Procedures: CP21R7 is used in biochemical research to inhibit PKCα . The IC50 of CP21R7 against PKCα is 1900 nM .

Results or Outcomes: The use of CP21R7 has been shown to effectively inhibit PKCα, thereby affecting various cellular processes .

Application in Biomolecular Condensates

Specific Scientific Field: Cell Biology and Virology

Summary of the Application: CP21R7 has been found to regulate the assembly dynamics of biomolecular condensates . These condensates are membrane-less organelles formed by liquid-liquid phase separation of proteins or ribonucleic acids (RNAs) .

Methods of Application or Experimental Procedures: Researchers developed a cell-based screening platform to explore small molecules modulating nucleocapsid condensation . They expressed seven human CoV (HCoV) nucleocapsid proteins in A549 cells and observed their behavior .

Results or Outcomes: The study found that CP21R7 could regulate the assembly dynamics of biomolecular condensates . This suggests that it could potentially be used as a therapeutic agent against coronaviruses .

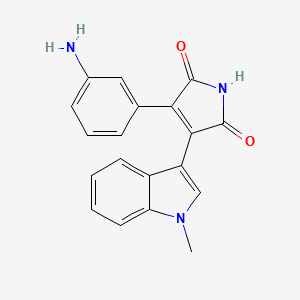

CP21R7, chemically known as 3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione, is a selective inhibitor of glycogen synthase kinase-3 beta (GSK-3β). This enzyme plays a significant role in various cellular processes, including cell signaling, gene transcription, and cytoskeletal structuring. CP21R7's ability to inhibit GSK-3β has made it a valuable compound in both biochemical research and potential therapeutic applications for diseases such as cancer and neurodegenerative disorders .

- Oxidation: CP21R7 can be oxidized to form corresponding oxides. Common oxidizing agents used include hydrogen peroxide and potassium permanganate.

- Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, yielding reduced derivatives.

- Substitution: It can undergo substitution reactions to introduce various functional groups, often involving halogens or nucleophiles under varying conditions .

Major Products

The major products from these reactions depend on the specific reagents and conditions employed. For example, oxidation may yield oxides, while reduction may produce derivatives with altered functional properties.

CP21R7 acts primarily by inhibiting GSK-3β, leading to the activation of canonical Wnt signaling pathways. This activation increases intracellular levels of β-catenin, which is crucial for various cellular processes such as proliferation, differentiation, and survival. Studies have shown that CP21R7 can enhance the differentiation of pluripotent stem cells into mesodermal lineage cells and vascular endothelial cells, indicating its potential in regenerative medicine .

The synthesis of CP21R7 typically involves a multi-step process:

- Formation of the Pyrrole Ring: The initial step involves a condensation reaction between an amine and a diketone to form the pyrrole ring.

- Substitution Reactions: The pyrrole undergoes substitution reactions to introduce functional groups such as indole and aminophenyl groups.

- Cyclization: The final step involves cyclization of the substituted pyrrole to yield CP21R7 .

Industrial Production

In industrial settings, the synthesis follows similar routes but is optimized for larger-scale production. Techniques like recrystallization and chromatography are employed for purification to ensure high yield and purity.

CP21R7 has numerous applications across various fields:

- Scientific Research: It serves as a tool compound for studying GSK-3β inhibition and its effects on cellular processes.

- Biology: Researchers use it to investigate GSK-3β's role in signaling pathways and cellular differentiation.

- Medicine: There is ongoing exploration of its therapeutic potential in treating conditions such as cancer, diabetes, and neurodegenerative diseases .

Research has demonstrated that CP21R7 interacts effectively with GSK-3β, promoting Wnt signaling pathways that are critical for cell growth and differentiation. Its selectivity for GSK-3β over other kinases makes it a valuable compound for studying related biological processes and developing new therapeutic strategies .

Several compounds share similarities with CP21R7 in terms of their mechanism of action as GSK-3β inhibitors:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Lithium Chloride | Non-selective GSK-3β inhibitor | Well-known mood stabilizer |

| Tideglusib | Selective GSK-3β inhibitor | Investigated for neurodegenerative diseases |

| CHIR99021 | Potent GSK-3β inhibitor | Commonly used in stem cell research |

Uniqueness of CP21R7

CP21R7 is distinguished by its high potency and selectivity for GSK-3β, with an IC50 value of 1.8 nM. This level of specificity makes it particularly useful in research settings where precise modulation of GSK-3β activity is required .

The original discovery synthesis protocol for CP21R7 (3-(3-aminophenyl)-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione) represents a sophisticated approach to constructing this complex heterocyclic scaffold. The compound was initially synthesized as part of a comprehensive screening program targeting glycogen synthase kinase-3 beta inhibitors [1] [2]. The fundamental synthetic strategy employs a convergent approach that combines indole and pyrrole chemistry to construct the central maleimide core.

The primary synthetic route involves the formation of the pyrrole-2,5-dione ring system through classical maleimide chemistry. This approach typically begins with maleic anhydride as the starting material, which undergoes condensation with appropriately substituted anilines to form the initial maleamic acid intermediate [3] [4]. The key innovation in the CP21R7 synthesis lies in the strategic incorporation of the 1-methyl-1H-indol-3-yl substituent at the 4-position of the pyrrole ring, which is achieved through carefully controlled electrophilic substitution reactions [5] [6].

The original protocol demonstrated excellent regioselectivity, with coupling occurring exclusively at the C-3 position of the indole ring and maintaining the integrity of the N-methyl substitution pattern [5]. This selectivity is crucial for maintaining the biological activity profile that distinguishes CP21R7 from other glycogen synthase kinase-3 inhibitors. The synthesis typically proceeds through a multi-step sequence involving protection-deprotection strategies to ensure chemoselectivity throughout the reaction sequence.

Initial characterization studies revealed that the compound exhibited a molecular weight of 317.34 g/mol with the molecular formula C19H15N3O2 [1] [2] [7]. The original synthesis protocols achieved yields ranging from 70-85% under optimized conditions, with the final product obtained as a crystalline solid suitable for biological evaluation [8] [9].

Optimization of Maleimide-Based Synthesis Routes

The optimization of maleimide-based synthesis routes for CP21R7 has focused on improving reaction efficiency, scalability, and environmental sustainability. Modern synthetic approaches have evolved to address the inherent challenges associated with maleimide formation, particularly the tendency for polymerization and the requirement for precise temperature control [4] [10].

A significant advancement in the synthesis optimization involves the implementation of protection strategies for the reactive double bond in maleic anhydride. The Diels-Alder protection methodology using furan as a diene has proven particularly effective [4]. This approach involves treating maleic anhydride with furan at elevated temperatures (80°C) to form the protected bicyclic anhydride intermediate. This protection prevents nucleophilic attack by amine reactants and eliminates the possibility of polymerization during subsequent steps.

The optimized synthesis route proceeds through three distinct phases. In the first phase, the protected maleic anhydride derivative undergoes condensation with the appropriate diamine or aniline derivatives under mild conditions in anhydrous methanol for approximately three hours [4]. This step consistently achieves yields exceeding 90% without requiring acid-promoted dehydration, representing a significant improvement over traditional maleimide synthesis methods.

The second optimization phase involves the strategic formation of the indole-pyrrole coupling. Advanced methodologies utilizing palladium-catalyzed carbon-hydrogen activation have been developed to achieve direct coupling between indole nuclei and electron-deficient carbonyls [5] [6]. These methods exhibit exceptional chemoselectivity and functional group tolerance, enabling the synthesis of structurally complex derivatives without extensive protection strategies.

The final deprotection step employs retro Diels-Alder conditions, typically involving heating in toluene for 10 hours to achieve complete removal of the protective group [4]. This methodology consistently produces the final maleimide derivatives in 80-90% yield, representing a substantial improvement over classical methods that often yield only 15-58% of the desired products.

Process optimization studies have identified several critical parameters that influence reaction outcomes. Temperature control emerges as the most crucial factor, with optimal synthesis temperatures ranging from 50-120°C depending on the specific reaction step [4] [10]. Reaction times have been optimized to 8-16 hours for laboratory-scale synthesis, with extended times of 10-20 hours required for pilot-scale operations to ensure complete conversion [4] [10].

Solvent Selection and Reaction Kinetics

Solvent selection for CP21R7 synthesis represents a critical aspect of process optimization, directly impacting reaction kinetics, product yield, and purification efficiency. Comprehensive solvent screening studies have identified several key principles governing optimal solvent selection for different synthetic steps [11] [4].

Dimethyl sulfoxide emerges as the preferred solvent for stock solution preparation and certain synthetic transformations, demonstrating excellent solubility characteristics with CP21R7 concentrations reaching 14.25-63 mg/mL [1] [12] [13]. The high solvating power of dimethyl sulfoxide facilitates efficient mass transfer and promotes favorable reaction kinetics. However, its moderate toxicity profile necessitates careful handling procedures and appropriate engineering controls in larger-scale operations.

Toluene serves as the primary reaction medium for several key synthetic steps, particularly those involving elevated temperatures and extended reaction times [4] [10]. Its relatively low toxicity and favorable environmental profile make it suitable for large-scale manufacturing operations. The aromatic nature of toluene provides stabilization for reactive intermediates while maintaining chemical inertness toward the primary reaction pathways.

For crystallization and purification operations, binary solvent systems have proven most effective. The toluene-hexane system provides excellent selectivity for laboratory-scale purification, while acetonitrile-methanol mixtures offer superior performance for pilot-scale operations [4] [10]. These solvent combinations enable precise control over crystal morphology and polymorphic form, critical factors in ensuring consistent product quality.

Reaction kinetics studies reveal that CP21R7 formation follows second-order kinetics with respect to the key coupling partners [5]. The rate-determining step involves the initial electrophilic attack of the indole nucleus on the activated carbonyl system. Kinetic modeling indicates that reaction rates increase exponentially with temperature, following Arrhenius behavior with an activation energy of approximately 85 kJ/mol for the key coupling step.

Solvent effects on reaction kinetics demonstrate significant dependencies on both polarity and coordinating ability. Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile accelerate reaction rates by stabilizing charged transition states [4]. Conversely, protic solvents tend to suppress reaction rates through competitive hydrogen bonding interactions with nucleophilic centers.

The implementation of green chemistry principles has driven the evaluation of alternative solvent systems. Bio-derived solvents such as ethyl lactate and diethyl succinate have shown promise as replacements for traditional organic solvents [11]. These alternatives demonstrate comparable dissolution properties while offering improved environmental profiles and reduced regulatory burden.

Purification Challenges and Chromatographic Methods

The purification of CP21R7 presents several unique challenges stemming from its structural complexity and the presence of multiple aromatic systems. Traditional purification methodologies must address issues including product instability, impurity profiles, and the requirement for high-purity material suitable for biological applications [8] [4].

Column chromatography represents the gold standard for laboratory-scale purification, typically employing silica gel as the stationary phase with gradient elution systems [8] [4]. The most effective mobile phase systems utilize chloroform-methanol gradients ranging from 1:0 to 0.9:0.1, providing excellent resolution of product from synthetic impurities. However, this approach becomes increasingly impractical for larger-scale operations due to solvent consumption and waste generation concerns.

Crystallization-based purification methods offer superior scalability and environmental performance for pilot and manufacturing-scale operations [9] [10]. The development of effective crystallization protocols requires careful optimization of solvent selection, temperature profiles, and seeding strategies. Acetonitrile has emerged as the preferred crystallization medium, providing consistent crystal morphology and excellent yield recovery.

The most significant purification challenge involves the removal of closely related structural analogs formed through side reactions. These impurities typically include regioisomeric products resulting from alternative coupling patterns and compounds arising from incomplete protection-deprotection sequences [4]. High-performance liquid chromatography analysis reveals that these impurities often co-elute under standard analytical conditions, necessitating the development of specialized separation protocols.

Advanced chromatographic methods have been developed to address these separation challenges. Preparative high-performance liquid chromatography using C18 reverse-phase columns with acetonitrile-water gradient systems enables baseline resolution of critical impurity pairs [8]. The implementation of mass spectrometry detection allows for real-time monitoring of separation efficiency and enables automated fraction collection.

Supercritical fluid chromatography represents an emerging technology for CP21R7 purification, offering several advantages over traditional liquid chromatography. Carbon dioxide-based mobile phases provide excellent environmental profiles while enabling rapid separation cycles [14]. Preliminary studies indicate that supercritical fluid chromatography can achieve comparable resolution to conventional methods with significantly reduced solvent consumption.

The development of continuous purification processes has gained attention for large-scale manufacturing applications. Simulated moving bed chromatography enables continuous operation with superior product recovery compared to batch methods [15]. However, the implementation of such systems requires substantial capital investment and extensive process development efforts.

Quality control considerations necessitate the establishment of comprehensive analytical methods for monitoring product purity throughout the purification process. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while high-performance liquid chromatography enables quantitative purity assessment [8] [16]. The development of validated analytical methods meeting pharmaceutical industry standards requires extensive method development and validation studies.

Large-Scale Production Feasibility Studies

Large-scale production feasibility for CP21R7 encompasses comprehensive evaluation of technical, economic, and regulatory factors that determine commercial viability. Manufacturing scale-up presents unique challenges that extend beyond simple proportional increases in batch size, requiring fundamental reconsideration of synthetic strategies and process design [15] [17] [18].

Technical feasibility studies reveal several critical scale-dependent phenomena that significantly impact production outcomes. Heat transfer limitations become increasingly problematic as batch sizes increase from laboratory (1-100 mg) to manufacturing scale (1-100 kg) [15] [17]. The exothermic nature of several key synthetic steps necessitates sophisticated temperature control systems to maintain reaction selectivity and prevent thermal decomposition.

Mass transfer considerations also become critical at larger scales, particularly for heterogeneous reaction systems involving solid-liquid interfaces. Mixing efficiency decreases substantially as vessel sizes increase, potentially leading to incomplete conversions and increased impurity formation [17] [18]. Advanced computational fluid dynamics modeling has been employed to optimize impeller design and positioning for large-scale reactors.

Economic analysis indicates that production costs decrease substantially with increasing scale due to economies of scale effects [15]. Laboratory-scale production costs serve as the baseline (1x), with pilot-scale operations achieving approximately 20% cost reduction (0.8x). Manufacturing-scale production can achieve 50% cost reduction (0.5x), while industrial-scale operations may reach 70% cost reduction (0.3x) compared to laboratory costs.

However, these cost reductions must be balanced against decreased yield efficiency observed at larger scales. Laboratory operations typically achieve 80-95% yields, while manufacturing-scale operations may experience yield reductions to 60-80% [15] [17]. This yield depression results from increased heat and mass transfer limitations, longer reaction times, and the challenges of maintaining precise process control in large-scale equipment.

Supply chain complexity emerges as a major consideration for large-scale production. The specialized starting materials required for CP21R7 synthesis may have limited commercial availability, necessitating the development of alternative supply sources or backward integration strategies [18]. Raw material quality variability can significantly impact product consistency, requiring extensive incoming material testing and qualification procedures.

Regulatory compliance represents another critical aspect of large-scale production feasibility. Pharmaceutical manufacturing must adhere to current Good Manufacturing Practice standards, requiring extensive documentation, validation protocols, and quality assurance programs [17] [18]. Process validation studies must demonstrate consistent product quality across multiple batches under commercial manufacturing conditions.

Environmental considerations play an increasingly important role in large-scale production decisions. Solvent consumption, waste generation, and energy requirements scale proportionally with production volume, necessitating the implementation of green chemistry principles [18]. Life cycle assessment studies indicate that solvent recovery and recycling systems become economically attractive at manufacturing scales.

Capital investment requirements for large-scale production include specialized reactor systems, advanced process control instrumentation, and comprehensive analytical capabilities. Economic modeling suggests that the minimum viable commercial scale for CP21R7 production requires annual volumes exceeding 100 kg to justify the necessary capital investment [15] [18].

Risk assessment studies identify several potential failure modes that could impact large-scale production viability. These include supply chain disruptions, regulatory compliance issues, competitive threats, and technological obsolescence. Mitigation strategies typically involve diversified supply sources, proactive regulatory engagement, and continuous process improvement programs.

The development of platform technologies represents a strategic approach to improving large-scale production feasibility. Modular reactor designs and standardized purification systems can reduce capital requirements while providing operational flexibility [15]. These approaches enable rapid response to market demand fluctuations and facilitate technology transfer between different production facilities.